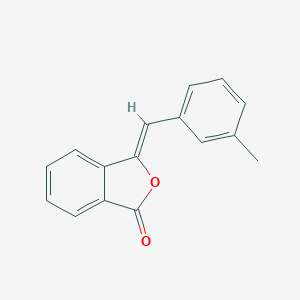
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It has a sweet, musky odor and is commonly used as a fixative in perfumes and other scented products. In recent years, musk ketone has gained attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Musk ketone has been found to have a variety of potential scientific research applications. It has been studied for its antimicrobial properties, as well as its potential use as a natural insecticide. In addition, 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone is not fully understood, but it is thought to work by interacting with specific receptors in the body. It has been found to bind to the human androgen receptor, as well as the estrogen receptor, suggesting that it may have hormonal effects.
Biochemical and Physiological Effects:
Musk ketone has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects. In addition, this compound ketone has been found to have a positive effect on lipid metabolism, suggesting that it may be useful in the treatment of obesity and related metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. In addition, its unique odor makes it easy to detect and measure in experiments. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including obesity, neurodegenerative diseases, and cancer. In addition, further research is needed to fully understand the mechanism of action of this compound ketone and its potential effects on the body. Finally, more research is needed to explore the potential environmental impact of this compound ketone, as it has been found to be persistent in the environment and may have negative effects on wildlife.
Métodos De Síntesis
Musk ketone can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Knoevenagel condensation. The most commonly used method involves the reaction of 3-methylbenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a base catalyst. The resulting product is then oxidized to yield 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone.
Propiedades
Fórmula molecular |
C16H12O2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(3Z)-3-[(3-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14(13)16(17)18-15/h2-10H,1H3/b15-10- |
Clave InChI |
DYCNZHKCQPNJML-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



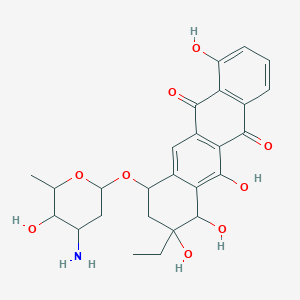
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
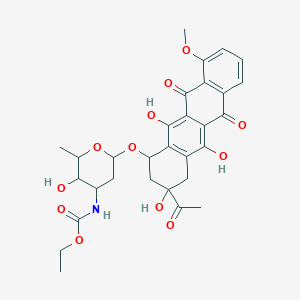
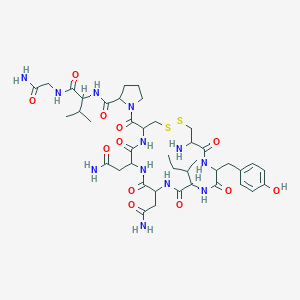
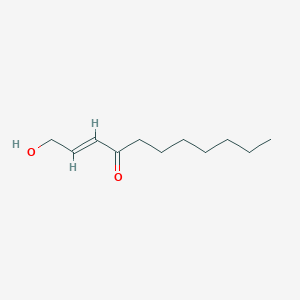
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

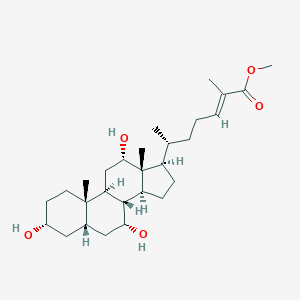
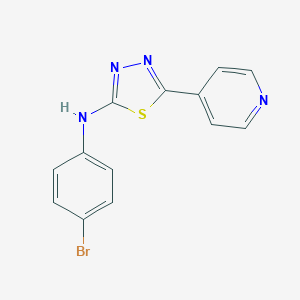
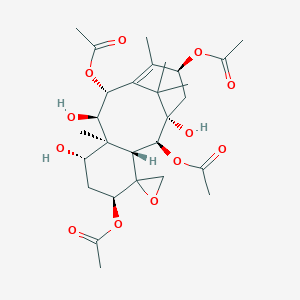
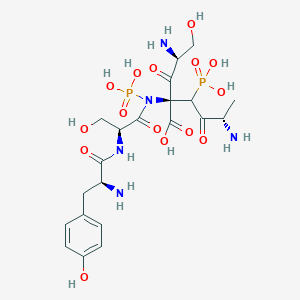
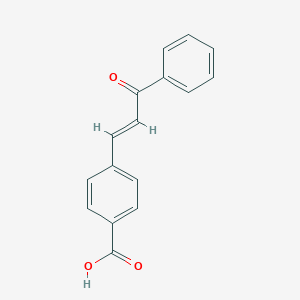
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)